molecular formula C21H26O2 B12422217 Mestranol-d4

Mestranol-d4

Cat. No.: B12422217
M. Wt: 314.5 g/mol
InChI Key: IMSSROKUHAOUJS-AGSOYQHSSA-N
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Description

Mestranol-d4 is a deuterium-labeled derivative of mestranol, a synthetic estrogen used in oral contraceptives. Mestranol itself is a prodrug that is converted to ethinyl estradiol in the body, which is the active form. This compound is primarily used in scientific research as a stable isotope-labeled compound for tracing and quantification in various studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mestranol-d4 involves the incorporation of deuterium atoms into the mestranol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Mestranol-d4 undergoes various chemical reactions, including:

    Oxidation: Conversion to ethinyl estradiol.

    Reduction: Reduction of the ethynyl group.

    Substitution: Reactions involving the methoxy group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mestranol-d4 is widely used in scientific research for various applications:

Mechanism of Action

Mestranol-d4, like mestranol, is a prodrug that is converted to ethinyl estradiol in the liver. Ethinyl estradiol then binds to estrogen receptors in target cells, including those in the female reproductive tract, mammary gland, hypothalamus, and pituitary. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes and subsequent physiological effects .

Comparison with Similar Compounds

Mestranol-d4 can be compared with other synthetic estrogens such as:

    Ethinyl estradiol: The active form of mestranol.

    Estradiol valerate: A prodrug of estradiol used in hormone replacement therapy.

    Estrone sulfate: A naturally occurring estrogen used in various therapeutic applications.

    Estriol dihemisuccinate: A synthetic estrogen with specific clinical uses.

    Stilbestrol: A synthetic nonsteroidal estrogen.

This compound is unique due to its deuterium labeling, which makes it particularly useful in tracing and quantification studies, providing insights into the pharmacokinetics and metabolism of estrogenic compounds .

Properties

Molecular Formula

C21H26O2

Molecular Weight

314.5 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-ethynyl-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17-,18-,19+,20+,21+/m1/s1/i6D,12D2,13D

InChI Key

IMSSROKUHAOUJS-AGSOYQHSSA-N

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@]4(C#C)O)([2H])[2H])C)C(=C1OC)[2H]

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

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